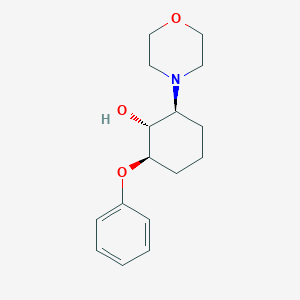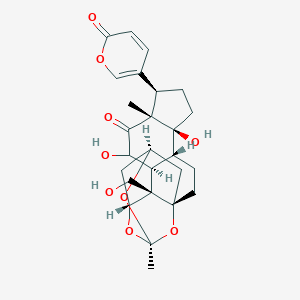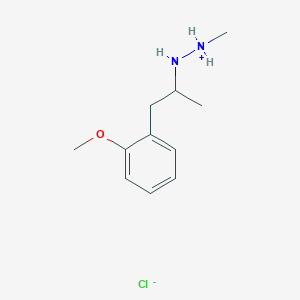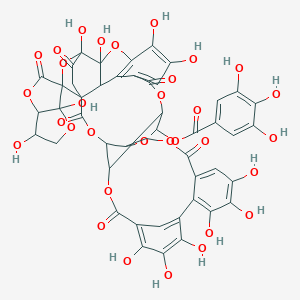
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is a chemical compound with the molecular formula C13H12BrN3·HCl. This compound is known for its unique structure, which includes a naphthylamine moiety, a bromine atom, and an imidazoline ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE typically involves the following steps:
Naphthylamine Derivatization: The starting material, 1-naphthylamine, undergoes bromination to introduce a bromine atom at the 4-position.
Imidazoline Formation: The brominated naphthylamine is then reacted with an imidazoline precursor under specific conditions to form the imidazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 1-naphthylamine.
Imidazoline Synthesis: Industrial reactors are used to facilitate the formation of the imidazoline ring.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthylamine derivatives.
Applications De Recherche Scientifique
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE involves its interaction with specific molecular targets. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthylamine, 4-chloro-N-(2-imidazolin-2-YL)-, hydrochloride
- 1-Naphthylamine, 4-fluoro-N-(2-imidazolin-2-YL)-, hydrochloride
- 1-Naphthylamine, 4-iodo-N-(2-imidazolin-2-YL)-, hydrochloride
Uniqueness
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
102280-42-2 |
|---|---|
Formule moléculaire |
C13H13BrClN3 |
Poids moléculaire |
326.62 g/mol |
Nom IUPAC |
N-(4-bromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12BrN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
Clé InChI |
DTSYXYSRSFUAEV-UHFFFAOYSA-N |
SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
SMILES canonique |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
Synonymes |
1-NAPHTHYLAMINE, 4-BROMO-N-(2-IMIDAZOLIN-2-YL)-, HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217667.png)










![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

